molecular formula C11H11IN4O3 B5524370 4-[2-Iodo-1-methoxy-1-(2-nitroimidazol-1-yl)ethyl]pyridine

4-[2-Iodo-1-methoxy-1-(2-nitroimidazol-1-yl)ethyl]pyridine

Cat. No.: B5524370
M. Wt: 374.13 g/mol
InChI Key: XAFDUMWYZFQKNH-UHFFFAOYSA-N
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Description

4-[2-Iodo-1-methoxy-1-(2-nitroimidazol-1-yl)ethyl]pyridine is a complex organic compound that features a pyridine ring substituted with an iodo, methoxy, and nitroimidazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Iodo-1-methoxy-1-(2-nitroimidazol-1-yl)ethyl]pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the nitroimidazole moiety, followed by its attachment to the pyridine ring through a series of substitution reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the coupling reactions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[2-Iodo-1-methoxy-1-(2-nitroimidazol-1-yl)ethyl]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[2-Iodo-1-methoxy-1-(2-nitroimidazol-1-yl)ethyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-Iodo-1-methoxy-1-(2-nitroimidazol-1-yl)ethyl]pyridine is not fully understood. it is believed that the nitroimidazole moiety plays a crucial role in its biological activity. The compound may interact with cellular components, leading to the generation of reactive oxygen species (ROS) that can damage cellular structures and inhibit the growth of microorganisms or cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-4-methoxy-1-nitrobenzene
  • 2-Methyl-4-nitroimidazole
  • 4-Iodo-3-methoxy-1,5-naphthyridine

Uniqueness

4-[2-Iodo-1-methoxy-1-(2-nitroimidazol-1-yl)ethyl]pyridine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the nitroimidazole moiety, in particular, distinguishes it from other similar compounds and contributes to its potential as a bioactive molecule .

Properties

IUPAC Name

4-[2-iodo-1-methoxy-1-(2-nitroimidazol-1-yl)ethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN4O3/c1-19-11(8-12,9-2-4-13-5-3-9)15-7-6-14-10(15)16(17)18/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFDUMWYZFQKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CI)(C1=CC=NC=C1)N2C=CN=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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